N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and as a precursor for various industrially relevant compounds
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular functions. By binding to the ATP-binding site of GSK-3, the compound prevents the enzyme from phosphorylating its downstream targets, thereby modulating cellular processes such as glycogen synthesis, protein synthesis, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
- 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide is unique due to the presence of both the thiadiazole and dinitrobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C11H9N5O5S |
---|---|
Molecular Weight |
323.29 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H9N5O5S/c1-2-9-13-14-11(22-9)12-10(17)6-3-7(15(18)19)5-8(4-6)16(20)21/h3-5H,2H2,1H3,(H,12,14,17) |
InChI Key |
WBQDVQQZPHVTLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.